molecular formula C23H20N2OS B2578431 N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291868-82-0

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2578431
CAS No.: 1291868-82-0
M. Wt: 372.49
InChI Key: IBBKFWPJKJKRRF-UHFFFAOYSA-N
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Description

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule designed for research purposes, integrating key pharmacophores known for their biological relevance. Its structure combines a thiophene core with pyrrole and carboxamide substituents, a design strategy observed in compounds investigated for antimicrobial and central nervous system (CNS) activities. Compounds featuring the thiophene-carboxamide scaffold have demonstrated significant promise in antibacterial research. For instance, structurally similar N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives have shown potent efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical antibiotic-resistant pathogen . Molecular docking studies suggest that such compounds achieve their effect by targeting the β-lactamase enzyme, thereby potentially overcoming key bacterial resistance mechanisms . Furthermore, the inclusion of a pyrrole ring expands the compound's potential research utility into neuroscientific and oncological fields. Pyrrole-based carboxamides are established scaffolds in the development of ligands for neurological targets . Additionally, substituted thiophene derivatives have been explored for their properties as anti-cancer agents, indicating the versatility of this chemical class in life science research . This molecule is presented as a valuable chemical tool for researchers investigating novel therapeutic strategies, particularly in the areas of antimicrobial development and CNS drug discovery.

Properties

IUPAC Name

N,4-bis(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-5-9-18(13-16)20-15-27-22(21(20)25-11-3-4-12-25)23(26)24-19-10-6-8-17(2)14-19/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBKFWPJKJKRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

    Substitution with 3-Methylphenyl Groups: The final step involves the substitution of the thiophene ring with 3-methylphenyl groups through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

    N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amine: Contains an amine group instead of a carboxamide group.

Uniqueness

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H20N2OS
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 1291868-82-0

The compound features a thiophene ring substituted with a pyrrole and two 3-methylphenyl groups, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its structural components:

  • Pyrrole Moiety : Known for its ability to interact with biological macromolecules, influencing cellular processes.
  • Thiophene Ring : Exhibits electronic properties that may enhance interactions with cellular targets.
  • Phenyl Substituents : The presence of methyl groups can influence lipophilicity and binding affinity to receptors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.5
MCF-712.8
A54918.0

The structure-activity relationship (SAR) analysis indicates that the substitution patterns on the phenyl rings significantly affect the compound's potency.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It showed promising results against viral replication in preliminary studies:

  • Virus Tested : Human Immunodeficiency Virus (HIV)
  • EC50 Value : 0.75 µM
  • Mechanism : Inhibition of reverse transcriptase activity was observed, suggesting a potential role in HIV treatment strategies .

Study on Anticancer Efficacy

A recent study published in MDPI explored the anticancer efficacy of this compound in detail:

  • Methodology : The compound was tested on multiple cancer cell lines using standard MTT assays.
  • Findings : The compound exhibited dose-dependent cytotoxicity, with enhanced effects noted when combined with conventional chemotherapeutics .

Research on Antiviral Properties

Another investigation focused on the antiviral potential of the compound against various viruses:

  • Results : The compound demonstrated significant inhibition of viral replication at low concentrations, indicating its potential as a lead compound for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) influencing yield and purity. For example, fractional factorial designs can reduce the number of trials while testing interactions between variables . Pre-screening with computational reaction path analysis (e.g., quantum chemical calculations) can narrow down viable synthetic pathways before lab validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene/pyrrole rings), FTIR for functional group analysis (amide C=O stretch ~1650 cm⁻¹), and HPLC-MS for purity assessment (>98%). For resolving stereochemical ambiguities, 2D NMR (e.g., COSY, NOESY) is critical .

Q. How can solubility and stability challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or surfactants (e.g., Tween-80) to enhance solubility. Stability studies under varying pH (4–9) and temperature (4–37°C) should precede biological testing. Formulation with cyclodextrins or liposomes may improve bioavailability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., inconsistent IC₅₀ values) be resolved across different assay platforms?

  • Methodological Answer : Perform multivariate analysis to isolate confounding variables (e.g., cell line heterogeneity, serum concentration in media). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and standardize protocols (e.g., ATP levels for cytotoxicity normalization) .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer : Use density functional theory (DFT) to model electron distribution in the thiophene-carboxamide core, which influences binding to aromatic residues in enzymes. Molecular dynamics simulations can predict membrane permeability (logP) and plasma protein binding. For target identification, perform docking studies against kinase or GPCR libraries .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in complex pharmacological systems?

  • Methodological Answer : Combine CRISPR-Cas9 knockout screens to identify critical pathways and thermal shift assays to validate target engagement. For in vivo studies, use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and tissue distribution .

Q. How can scaling up synthesis from milligram to gram quantities be achieved without compromising yield or stereochemical fidelity?

  • Methodological Answer : Apply continuous flow chemistry to maintain precise control over reaction parameters (e.g., residence time, mixing efficiency). Optimize crystallization conditions (e.g., anti-solvent addition rate) using particle size analysis to prevent polymorphism .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → halogen at phenyl rings) and use quantitative SAR (QSAR) models to correlate electronic/hydrophobic properties with activity. High-throughput screening (HTS) in 96-well plates enables rapid profiling of derivatives .

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